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Introduction

Patulin is a mycotoxin produced by several species of fungi, such as Aspergillus, Penicillium,
and Byssochlamys, that commonly grow on fruits like apples, pears, peaches, and grapes.[1][2]
This toxic metabolite can be present in fruit juices and other processed food products made
from contaminated fruits.[1][2] Due to its potential carcinogenicity and teratogenicity, regulatory
bodies like the World Health Organization (WHO), the U.S. Food and Drug Administration
(FDA), and the European Union (EU) have established maximum permissible levels of patulin
in food products.[1] For instance, the EU has set a maximum limit of 50 pg/kg for patulin in
apple juice and its ingredients, 25 pg/kg in solid apple products, and a stricter limit of 10 pg/kg
in baby food.

The QUEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a
popular and efficient technique for the extraction and cleanup of patulin from various food
matrices. This application note provides a detailed overview and protocols for the application of
the QUEChERS method for patulin extraction, targeting researchers, scientists, and
professionals in drug development.

Principle of the QUEChERS Method
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The QUEChERS method is a two-step process that involves:

o Extraction: The sample is first homogenized and then extracted with an organic solvent,
typically acetonitrile, in the presence of salts (e.g., magnesium sulfate, sodium chloride, and
sodium citrate). This partitioning step separates the analyte of interest (patulin) into the
organic layer.

» Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the organic supernatant is
then mixed with a combination of sorbents to remove interfering matrix components such as
pigments, sugars, and organic acids. Common sorbents include primary secondary amine
(PSA) to remove sugars and organic acids, C18 to remove non-polar interferences, and
graphitized carbon black (GCB) to remove pigments and sterols.

The final cleaned extract is then typically analyzed using chromatographic techniques such as
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid
Chromatography (UHPLC) coupled with a mass spectrometry (MS/MS) or a UV detector.

Experimental Protocols

This section details two distinct QUEChERS-based protocols for the extraction of patulin from
processed foods (e.g., apple-based baby food) and apple juice.

Protocol 1: QUEChERS Extraction of Patulin from Processed Foods

This protocol is adapted from a method for analyzing patulin in an apple-based baby food
product.

Materials:

Homogenized sample (e.g., apple-based baby food)

Acetonitrile (ACN)

50 mL polypropylene centrifuge tubes

QUEChERS extraction salts (e.g., 4g MgSOa, 1g NaCl) in a Mylar pouch
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e d-SPE cleanup tubes (2 mL) containing 150mg MgSOa4, 50mg PSA, 50mg C18, and 7.5mg
GCB

e Centrifuge capable of = 3000 x g

e \ortex mixer

Procedure:

o Sample Preparation: Weigh 10 g of the homogenized sample into a 50 mL polypropylene
centrifuge tube.

e Extraction:

o Add 10 mL of acetonitrile to the sample tube.

o Add the contents of the QUEChERS extraction salt pouch.

o Shake the tube vigorously for at least 1 minute, either by hand or using a mechanical
shaker.

o Centrifuge the sample at = 3000 x g for 5 minutes.

e d-SPE Cleanup:

o Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE cleanup tube.

o Vortex the tube for 30 seconds.

o Centrifuge at = 3000 x g for 5 minutes.

e Final Extract Preparation:

o Carefully transfer 500-600 pL of the purified supernatant into an autosampler vial for
analysis. If necessary, the extract can be filtered.

Protocol 2: u-QUEChERS Extraction of Patulin from Apple Juice
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This protocol is a modified micro-QUEChERS method validated for the quantification of patulin
in commercial apple juices.

Materials:

Apple juice sample
o Acetonitrile (MeCN) with 1% acetic acid
e 10 mL polypropylene centrifuge tubes

» U-QUECHERS partitioning salt mixture (0.40 g MgSOa, 0.10 g NaCl, 0.10 g
CeHsNasz07:2H20, and 0.05 g CeHsNa207-1.5H20)

o \Vortex mixer

 Ultrasonic bath

o Centrifuge capable of 5000 rpm
o PTFE syringe filters
Procedure:

o Sample Preparation: Add 100 mg of the apple juice sample to a 10 mL polypropylene
centrifuge tube.

o Extraction:

Add 1 mL of MeCN with 1% acetic acid to the tube.

[¢]

[¢]

Vortex for 1 minute to homogenize.

[e]

Add 0.65 g of the ui-QUEChERS partitioning salt mixture.

o

Shake the tube for 15 seconds, then sonicate for 3 minutes.

[¢]

Centrifuge at 5000 rpm for 5 minutes.
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» Final Extract Preparation:

o Collect the supernatant and filter it through a PTFE syringe filter into an autosampler vial

for HPLC-MS/MS analysis.

Data Presentation

The following tables summarize the quantitative data from various studies employing the

QUECHhERS method for patulin extraction.

Table 1: Recovery and Reproducibility of Patulin in Processed Foods

Spike Level (pg/kg) Mean Recovery (%) RSD (%) (n=5)
10 83.0 5.2
25 88.5 3.8
50 90.1 25

Data obtained from the analysis of an apple-based baby food product.

Table 2: Validation Data for the p-QUEChERS Method in Apple Juice

Parameter Value

Linearity (R?) 0.999

Limit of Detection (LOD) 0.32 pg/kg

Limit of Quantification (LOQ) 1.15 pg/kg

Recovery (%)

2 po/kg 92

20 pg/kg 98

50 pg/kg 103

Precision (% RSD) <7%
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Data from the validation of a p-QUEChERS/HPLC-MS/MS method.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described QUEChERS
protocols.
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Extraction

Weigh 10g of Homogenized Sample

Add 10 mL Acetonitrile

Add QUEChERS Salts
(4g MgS04, 1g NacCl)

Vortex for 1 min

Centrifuge at = 3000 x g for 5 min

Bupernatant (ACN Layer)

d-SPE (Cleanup

Transfer 1 mL of Supernatant to d-SPE Tube

Vortex for 30 sec

Centrifuge at = 3000 x g for 5 min

Purified Supernatant

Anavlysis

Collect 500-600 pL of Purified Supernatant

i

Analysis by LC-MS/MS

Click to download full resolution via product page

Caption: QUEChERS workflow for patulin extraction from processed foods.
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1-QuEChERS Extraction

Take 100 mg of Apple Juice

Add 1 mL MeCN with 1% Acetic Acid

Vortex for 1 min

Add 0.65g u-QUEChERS Salts

Shake for 15 sec, then Sonicate for 3 min

Centrifuge at 5000 rpm for 5 min

Supernatant

Anavlysis

Filter Supernatant through PTFE Filter

:

Analysis by HPLC-MS/MS

Click to download full resolution via product page

Caption: p-QUEChERS workflow for patulin extraction from apple juice.
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Conclusion

The QUEChERS method provides a simple, rapid, and effective approach for the extraction and
cleanup of patulin from a variety of food matrices, including processed foods and apple juice.
The protocols presented here demonstrate the versatility of the method, with both standard and
micro-scale applications yielding high recovery rates and good reproducibility. The inclusion of
a d-SPE cleanup step is crucial for removing matrix interferences and ensuring accurate
guantification of patulin. The validated p-QUEChERS method, in particular, offers the
advantages of reduced sample and solvent consumption, making it an environmentally friendly
and cost-effective option for routine analysis. The choice of the specific QUEChERS protocol
will depend on the sample matrix, the required sensitivity, and the available analytical
instrumentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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